Alizarin Red S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alizarin Red S is a synthetic dye, specifically a water-soluble sodium salt of Alizarin sulfonic acid, with the chemical formula . Discovered in 1871 by chemists Graebe and Liebermann, it is primarily recognized for its application in histology and geology. The dye appears red to orange when it binds to calcium ions, forming a complex known as a Lake pigment. This reaction is utilized to visualize calcium deposits in biological tissues and to differentiate carbonate minerals in geological samples .

The mechanism of action of ARS relies on its chelating properties. The negatively charged oxygen atoms in the molecule form strong bonds with the positively charged calcium ions. This binding creates a colored complex, allowing for the visualization of calcium deposits in tissues or the identification of calcium-rich minerals in geological samples [].

Staining Calcium Deposits

Alizarin Red S has a high affinity for calcium (Ca2+) ions. This property makes it an ideal stain for visualizing and quantifying mineralization in tissues (). When exposed to calcium-rich areas, ARS forms a bright red complex, allowing researchers to identify and measure calcium deposits in bone sections, cell cultures, and other biological samples ().

This staining technique, known as the Alizarin Red S assay, is considered the "gold standard" for assessing osteoblast mineralization, the process by which bone cells (osteoblasts) deposit calcium to form bone tissue (). The intensity of the red stain directly correlates with the amount of calcium present, enabling researchers to evaluate bone formation and mineralization in response to various stimuli or treatments.

Beyond Bone Research

While Alizarin Red S is primarily known for its application in bone research, its ability to bind calcium makes it useful for studying calcification in other tissues as well. For instance, researchers have employed ARS to investigate calcium deposits in arteries, heart valves, and even kidney stones ().

Alizarin Red S interacts with calcium ions through its sulfonate and hydroxyl functional groups. The reaction occurs optimally at a neutral pH (between 4 and 8), where Alizarin Red S and calcium ions precipitate to form brick-red deposits. The stoichiometric ratio for this precipitation is 1:1 . Additionally, the dye's color changes with pH; it transitions from pale yellow at pH 5.2 to pale rose at pH 7.1 .

In biological contexts, Alizarin Red S has been shown to inhibit the activity of catalase, an important antioxidant enzyme, indicating potential oxidative stress implications when organisms are exposed to the dye .

Alizarin Red S exhibits mutagenic and carcinogenic properties, primarily due to its ability to induce oxidative damage in biological systems. Studies indicate that exposure to Alizarin Red S can lead to significant decreases in catalase activity, promoting oxidative stress within cells. This raises concerns regarding its safety in biological applications, particularly in histological staining where prolonged exposure may occur .

Alizarin Red S has diverse applications across various fields:

- Histology: It is widely used for staining calcium deposits in tissues, aiding in the study of bone development and pathology.

- Geology: The dye helps identify carbonate minerals by staining them at different rates.

- Biological Research: It serves as a marker for studying calcium dynamics in living organisms, such as coral growth patterns.

- Textile Industry: Historically, it has been used for dyeing wool and nylon fabrics due to its vibrant color .

Research has focused on the interactions between Alizarin Red S and various biological molecules. Notably, studies have demonstrated that Alizarin Red S can bind with catalase, leading to functional changes that may compromise cellular antioxidant defenses. The binding is characterized as spontaneous and exothermic, suggesting strong affinity and potential adverse effects on cellular health .

Alizarin Red S shares structural similarities with other anthraquinone dyes and chelating agents. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Dihydroxyanthraquinone | Naturally occurring; used in traditional dyeing | |

| Hydroxyanthraquinone | Used as a dye; less soluble than Alizarin Red S | |

| Purpurin | Another natural dye; more complex structure | |

| Anthraquinone | Base compound for many synthetic dyes |

Alizarin Red S is unique due to its specific interaction with calcium ions and its applications in both biological staining and mineral identification. Unlike many other dyes, its ability to form stable complexes with calcium makes it particularly valuable in histological studies .

Molecular Architecture

Anthraquinone Backbone Analysis

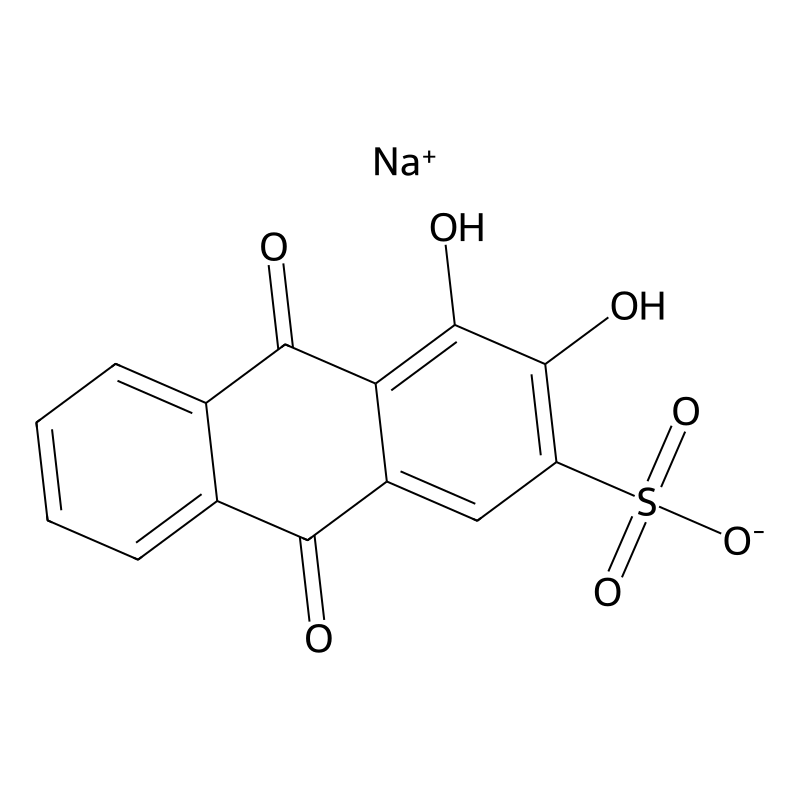

Alizarin Red S possesses a characteristic anthraquinone backbone that forms the core structural framework of this chemical compound [1]. The molecule consists of a tricyclic aromatic system comprising two benzene rings fused to a central quinone unit, specifically the 9,10-dioxoanthracene structure [1] [2]. This anthraquinone backbone is derived from the parent compound alizarin, with the fundamental molecular formula indicating the presence of fourteen carbon atoms arranged in the characteristic three-ring system [1].

The anthraquinone structure exhibits a planar configuration with the quinone carbonyls positioned at the 9 and 10 positions of the anthracene framework [3] [4]. The aromatic system demonstrates extended conjugation throughout the molecule, contributing significantly to its optical properties and stability characteristics [3]. The rigid planar structure is maintained through the fusion of the aromatic rings, creating a stable molecular architecture that resists conformational changes under normal conditions [5].

Spectroscopic analysis reveals that the anthraquinone backbone exhibits characteristic vibrational signatures in the 1670-1630 cm⁻¹ region, corresponding to the carbonyl stretching frequencies of the quinone moiety [6]. The benzene ring components of the backbone display absorption bands in the 1400-1600 cm⁻¹ range, confirming the aromatic character of the fused ring system [6].

Functional Group Configuration (Sulfonate, Hydroxyl)

The functional group arrangement in Alizarin Red S is precisely defined by the presence of two hydroxyl groups and one sulfonate group strategically positioned on the anthraquinone backbone [1] [2]. The hydroxyl groups are located at the 3 and 4 positions (alternatively designated as 1,2-dihydroxy), forming a catechol moiety that exhibits distinctive chemical properties [1] [7].

The hydroxyl groups demonstrate chelating capability, particularly with divalent metal cations such as calcium [10] [11]. This chelation occurs through the formation of coordinate bonds between the oxygen atoms of the hydroxyl groups and metal centers, resulting in characteristic color changes that form the basis for analytical applications [11]. The catechol configuration provides optimal geometry for bidentate coordination with metal ions [12].

Spectroscopic Characterization

UV-Vis Absorption Profiles

The ultraviolet-visible absorption spectrum of Alizarin Red S exhibits multiple characteristic absorption bands across the spectrum, reflecting the extended conjugation within the anthraquinone system [13] [14] [15]. The primary absorption maximum occurs at approximately 271 nm, representing the π-π* transition of the aromatic system [13]. Additional significant absorption peaks are observed at 423 nm, 546 nm, 556 nm, and 596 nm, creating a complex absorption profile that extends well into the visible region [8].

The absorption spectrum demonstrates pH-dependent behavior, with distinct spectral changes occurring across different pH ranges [3] [16]. Under acidic conditions, the compound exhibits maximum absorption around 420 nm, while basic conditions result in spectral shifts that alter both the position and intensity of absorption bands [6]. The compound functions as a pH indicator with a transition range from pH 4.3 (yellow) to pH 6.3 (violet) [8].

Temperature effects on the absorption spectrum reveal thermal stability of the chromophore system under moderate conditions [3]. The molar absorptivity values reach approximately 2.0 × 10⁴ L mol⁻¹ cm⁻¹ at 250 nm, indicating strong light absorption characteristics [14]. Complex formation with metal ions results in bathochromic shifts of the absorption maxima, with the formation of chelate complexes producing new absorption bands in the 500-550 nm region [15].

Vibrational Signatures (FTIR, Raman)

Fourier Transform Infrared spectroscopy reveals distinctive vibrational signatures that characterize the functional groups within Alizarin Red S [3] [12] [6]. The carbonyl stretching vibrations of the anthraquinone moiety appear as strong absorption bands in the 1700-1600 cm⁻¹ region [3]. The sulfonate group exhibits characteristic vibrations including symmetric and antisymmetric stretching modes of the S=O bonds [17].

The hydroxyl groups display broad absorption bands in the 3700-3000 cm⁻¹ region, with the exact position and intensity depending on hydrogen bonding interactions [12]. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, confirming the presence of the benzene ring systems within the anthraquinone backbone [6].

Raman spectroscopy provides complementary vibrational information, particularly for the aromatic ring breathing modes and the quinone carbonyl vibrations [18]. The technique proves especially valuable for examining the compound in aqueous solutions where infrared spectroscopy may be limited by water absorption. Resonance Raman effects enhance certain vibrational modes when excitation wavelengths coincide with electronic absorption bands.

DFT calculations support the experimental vibrational assignments, with theoretical frequencies showing good agreement with observed spectroscopic data [5] [12]. The calculated infrared spectra confirm the proposed structural assignments and provide detailed normal mode descriptions for the observed vibrational bands.

Solubility and Stability Characteristics

pH-Dependent Behavior

The pH-dependent behavior of Alizarin Red S is governed by multiple acid-base equilibria involving the hydroxyl and sulfonate functional groups [16] [19] [20]. The compound exhibits two distinct pKa values corresponding to the sequential deprotonation of the hydroxyl groups [19]. Spectrophotometric determinations indicate pKa values of approximately 4.5 and 11.0 at 25°C [8] [21], with the first dissociation corresponding to the more acidic hydroxyl group.

The color changes associated with pH variations make Alizarin Red S useful as a pH indicator with a transition range from pH 4.3 to pH 6.3 [8]. Under acidic conditions (pH < 4), the compound appears yellow, while basic conditions (pH > 6) result in violet coloration [8]. The intermediate pH range displays red coloration, which corresponds to the partially deprotonated species.

Mixed aqueous-organic solvent systems demonstrate significant effects on the acid-base behavior, with pKa values increasing with increasing organic solvent content [16]. This behavior reflects the preferential stabilization of both the neutral and ionic forms through dispersion forces rather than hydrogen bonding interactions [16]. Surfactant systems also influence the apparent pKa values, with both neutral and anionic surfactants affecting the acid-base equilibria [20].

Degradation Pathways in Complex Matrices

Photocatalytic degradation of Alizarin Red S follows well-defined pathways under various oxidative conditions [22] [23] [6] [24]. Under ultraviolet irradiation in the presence of titanium dioxide photocatalysts, the compound undergoes rapid decomposition with degradation efficiencies exceeding 90% under optimized conditions [22] [23]. The degradation process follows Langmuir-Hinshelwood kinetics with apparent zero-order kinetics observed under certain conditions [6].

The primary degradation pathway involves the initial attack on the anthraquinone backbone, leading to ring opening and formation of smaller aromatic intermediates [6] [24]. Gas chromatography-mass spectrometry analysis identifies phthalic acid, phthalic anhydride, and various phenolic compounds as major degradation products [6] [24]. Complete mineralization ultimately produces carbon dioxide and water as terminal products [24].

Thermal stability studies indicate that the compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures [12] [25]. Thermogravimetric analysis reveals that the compound begins to lose mass around 200°C, with complete decomposition occurring at higher temperatures [26]. The thermal degradation process involves the sequential loss of functional groups, with the sulfonate group showing particular thermal lability.

Chemical stability in complex matrices depends strongly on the presence of oxidizing agents and pH conditions [27]. The compound demonstrates good stability under neutral to slightly basic conditions but shows increased reactivity under strongly acidic or highly oxidizing environments [27]. Metal ion complexation can enhance stability against certain degradation pathways while potentially catalyzing others [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 342.26 g/mol | [8] [27] |

| Melting Point | >250°C | [8] |

| Water Solubility | 10 mg/mL (29.21 mM) | [9] |

| DMSO Solubility | 2.3 mg/mL (6.72 mM) | [9] |

| Primary λmax | 271 nm | [13] |

| Secondary λmax | 423, 546, 556, 596 nm | [8] |

| pH Indicator Range | 4.3-6.3 | [8] |

| pKa₁ | 4.5 | [8] [21] |

| pKa₂ | 11.0 | [8] |

| Molar Absorptivity | 2.0 × 10⁴ L mol⁻¹ cm⁻¹ | [14] |

Alizarin Red S (sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) represents one of the most important synthetic anthraquinone dyes in commercial production [1] [2]. The compound is synthesized through sulfonation of alizarin, followed by conversion to its water-soluble sodium salt form [2] [3]. Industrial manufacturing of Alizarin Red S requires precise control of reaction conditions, rigorous purification protocols, and comprehensive quality assurance measures to ensure consistent product quality for diverse applications.

Chemical Synthesis Routes

Sulfonation of Alizarin

The primary synthetic route for Alizarin Red S production involves the direct sulfonation of alizarin using fuming sulfuric acid [3] [4] [5]. This electrophilic aromatic substitution reaction introduces a sulfonic acid group at the 2-position of the anthraquinone ring system, resulting in the formation of alizarin sulfonic acid, which is subsequently converted to its sodium salt [2] [3].

Reaction Mechanism and Conditions

The sulfonation process begins with the preparation of the reaction mixture under carefully controlled conditions [3]. Fuming sulfuric acid with an sulfur trioxide concentration of 15-20% by weight serves as the sulfonating agent [6] [3]. The reaction is initiated at normal temperature (approximately 25°C) with the gradual addition of dry alizarin powder to the fuming sulfuric acid while maintaining continuous stirring [3]. The addition process must be completed within 30 minutes to ensure uniform reaction conditions [3].

Following the initial mixing phase, the reaction temperature is raised to 42°C and subsequently increased to 110°C for the main reaction period [3] [5]. The elevated temperature is maintained for 4-5 hours to ensure complete sulfonation [3]. Under these conditions, the fuming sulfuric acid acts as both a sulfonating agent and an oxidizing medium [7]. The sulfur trioxide component provides the electrophilic sulfur center necessary for the substitution reaction, while the reaction generates sulfurous acid as a byproduct through the reduction of excess sulfur trioxide [7].

The optimal weight ratio of fuming sulfuric acid to alizarin ranges from 2:1 to 3:1, ensuring sufficient sulfonating agent availability while minimizing waste [3]. Research has demonstrated that using sulfur trioxide concentrations below 0.1% or above 20% in fuming sulfuric acid results in reduced reaction efficiency and lower product yields [6]. When sulfur trioxide concentrations exceed 20%, the molar ratio relative to alizarin should be maintained between 0.6 and 1.8 to prevent over-sulfonation and formation of undesired polysubstituted products [6].

| Parameter | Condition |

|---|---|

| Starting Material | Alizarin powder (dry) |

| Sulfonating Agent | Fuming sulfuric acid |

| SO₃ Concentration in Fuming H₂SO₄ | 15-20% weight percent |

| Weight Ratio (Fuming H₂SO₄:Alizarin) | 2-3:1 |

| Initial Temperature | Normal temperature (25°C) |

| Reaction Temperature | 42°C initially, then 110°C |

| Heating Duration | 4-5 hours |

| Addition Time | 30 minutes |

| Final Processing Temperature | 30-50°C for salt precipitation |

Alternative Synthesis Approaches

Historical methods for alizarin production involved more complex multi-step processes [4]. The classical approach required conversion of anthraquinone to anthraquinone-2-sulfonic acid through sulfonation, followed by alkali fusion with caustic soda in the presence of oxidizing agents [4] [8]. However, modern industrial processes favor the direct sulfonation of alizarin due to its simplified reaction scheme and higher overall efficiency [3].

Some synthetic routes employ mercury as a catalyst during the sulfonation process to facilitate the formation of specific sulfonic acid derivatives [9]. These mercury-catalyzed reactions can produce alizarin 3,5-disulfonic acid and alizarin 3,8-disulfonic acid as alternative products [9], though environmental considerations have largely eliminated mercury-based processes from contemporary industrial applications.

Purification and Isolation Techniques

The purification of crude Alizarin Red S involves multiple sequential steps designed to remove inorganic salts, unreacted starting materials, and organic impurities [3] [10]. The purification process significantly impacts the final product quality and must be carefully controlled to meet analytical and commercial specifications [10].

Primary Purification Steps

Following completion of the sulfonation reaction, the reaction mixture is carefully added to water to precipitate the crude product [3]. Initial filtration removes trace amounts of insoluble impurities generated during the reaction [3]. The filtrate contains the desired alizarin sulfonic acid along with substantial quantities of inorganic salts derived from the reaction medium [10].

Salting-out represents the primary purification technique employed in industrial processes [3]. Sodium chloride is added to the filtrate at temperatures between 30-50°C to reduce the solubility of the organic product while maintaining the salts in solution [3]. This selective precipitation technique takes advantage of the differential solubility characteristics of the organic dye compared to inorganic impurities [10]. Following salt addition, the mixture is cooled and allowed to stand overnight to ensure complete precipitation [3].

The precipitated material is collected by filtration and washed with a 10% sodium chloride aqueous solution to remove residual impurities [3]. This washing step is critical for eliminating traces of unreacted sulfuric acid and other water-soluble contaminants [3].

Advanced Purification Methods

For analytical-grade applications, more sophisticated purification techniques are employed [10]. Sephadex G-10 gel filtration chromatography has proven particularly effective for separating sodium alizarin sulfonate from inorganic salts present in commercial samples [11] [10]. The technique exploits the relatively weak adsorption of Alizarin Red S on the dextran gel matrix and its ease of elution with water [10].

The gel filtration process involves dissolving 20-30 mg of crude Alizarin Red S in water and passing the solution through small columns packed with Sephadex G-10 [10]. Inorganic salts elute first, followed by the main alizarin red fraction [10]. Organic impurities remain immobile in water but can be subsequently eluted using 50% aqueous ethanol [10].

Crystallization techniques provide additional purification capabilities [3]. The alternative method involves washing the crude precipitate with 10% sodium hydroxide solution, followed by dissolution in hot water with activated charcoal treatment [3]. The solution is heated to 80°C and filtered to remove the charcoal and any remaining insoluble impurities [3]. pH adjustment to 3-4 using 10% sodium carbonate solution, followed by heating and controlled cooling, induces crystallization of purified product [3].

| Method | Purpose | Conditions |

|---|---|---|

| Salting-out | Remove inorganic salts | NaCl addition at 30-50°C |

| Crystallization | Obtain pure product | Cooling and overnight standing |

| Sephadex G-10 Column | Separate from inorganic impurities | Water elution at room temperature |

| Solvent Washing | Remove residual salts | Ethanol and ether wash |

| Acid-Base Treatment | pH adjustment and purification | 10% NaOH, 10% Na₂CO₃, HCl:EtOH (1:9) |

| Filtration | Separate precipitates | Filter press or vacuum filtration |

| Drying | Final product preparation | 70-90°C under controlled conditions |

Final Processing and Solvent Treatment

The final purification stages involve solvent washing and controlled drying [3]. Treatment with a mixture of hydrochloric acid and ethanol in a 1:9 ratio for 2-3 hours removes any remaining alkaline impurities and ensures proper pH balance [3]. The crystalline product is then filtered and washed successively with ethanol and diethyl ether to remove organic impurities and residual water [3].

Drying is conducted at temperatures between 70-90°C under controlled atmospheric conditions to prevent thermal decomposition [3]. The final dried product should exhibit the characteristic reddish-yellow to reddish-brown powder appearance typical of high-purity Alizarin Red S [12] [13].

Industrial-Scale Manufacturing

Quality Control Standards

Industrial production of Alizarin Red S demands rigorous quality control measures to ensure consistent product performance across diverse applications [14] [15]. Quality standards encompass both chemical purity parameters and functional performance characteristics that directly impact end-use applications [14].

Spectroscopic Quality Standards

Ultraviolet-visible spectroscopy serves as the primary analytical technique for quality verification [14] [15]. High-quality Alizarin Red S exhibits characteristic absorption maxima at 554-558 nm and 590-599 nm when measured in 0.1 M sodium hydroxide solution [14] [16]. These spectroscopic signatures provide definitive identification and enable quantitative purity assessment [15].

The visual transition intervals represent critical quality parameters for indicator applications [14] [17]. Alizarin Red S must demonstrate a clear color change from yellow to pink over the pH range 4.6 to 6.0, and from orange-brown to violet over the pH range 9.4 to 12.0 [14] [17]. Deviations from these transition ranges indicate the presence of impurities or degradation products that compromise indicator performance [17].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

93982-72-0

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

24623-77-6

Wikipedia

General Manufacturing Information

Dates

2: Lee SI, Ko Y, Park JB. Evaluation of the maintenance of stemness, viability, and differentiation potential of gingiva-derived stem-cell spheroids. Exp Ther Med. 2017 May;13(5):1757-1764. doi: 10.3892/etm.2017.4194. Epub 2017 Mar 8. PubMed PMID: 28565764; PubMed Central PMCID: PMC5443272.

3: Sun C, Liu F, Cen S, Chen L, Wang Y, Sun H, Deng H, Hu R. Tensile strength suppresses the osteogenesis of periodontal ligament cells in inflammatory microenvironments. Mol Med Rep. 2017 May 29. doi: 10.3892/mmr.2017.6644. [Epub ahead of print] PubMed PMID: 28560407.

4: Sindhavajiva PR, Sastravaha P, Arksornnukit M, Pavasant P. Purinergic 2X7 receptor activation regulates WNT signaling in human mandibular-derived osteoblasts. Arch Oral Biol. 2017 May 18;81:167-174. doi: 10.1016/j.archoralbio.2017.05.009. [Epub ahead of print] PubMed PMID: 28549259.

5: Zhu Q, Gao J, Tang Z, Gao J, Tan Y. Adrenomedullin promotes the odontogenic differentiation of dental pulp stem cells through CREB/BMP2 signaling pathway. Acta Biochim Biophys Sin (Shanghai). 2017 May 24:1-8. doi: 10.1093/abbs/gmx053. [Epub ahead of print] PubMed PMID: 28541393.

6: Wang X, Li G, Liu Y, Yu W, Sun Q. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth. Biomed Rep. 2017 May;6(5):519-524. doi: 10.3892/br.2017.881. Epub 2017 Mar 28. PubMed PMID: 28515910; PubMed Central PMCID: PMC5431402.

7: Li M, Wang X, Bian Z, Yao W, He Q, Tian F, Zhang J, Zhu L. Peptide 11R-VIVIT stimulates osteoblastogenesis through regulating the expression of nuclear factor of activated T cells cytoplasmic 1. Cell Mol Biol (Noisy-le-grand). 2017 Apr 29;63(4):46-52. doi: 10.14715/cmb/2017.63.4.8. PubMed PMID: 28478803.

8: Li KQ, Xu L, Huang SY, Zhang DS. [Effect of NaF on proliferation and mineralization of human periodontal ligament cells]. Shanghai Kou Qiang Yi Xue. 2017 Feb;26(1):48-53. Chinese. PubMed PMID: 28474066.

9: Wu BH, Kou XX, Zhang C, Zhang YM, Cui Z, Wang XD, Liu Y, Liu DW, Zhou YH. Stretch force guides finger-like pattern of bone formation in suture. PLoS One. 2017 May 4;12(5):e0177159. doi: 10.1371/journal.pone.0177159. eCollection 2017. PubMed PMID: 28472133; PubMed Central PMCID: PMC5417680.

10: Chen Y, Hu Y, Yang L, Zhou J, Tang Y, Zheng L, Qin P. Runx2 alleviates high glucose-suppressed osteogenic differentiation via PI3K/AKT/GSK3β/β-catenin pathway. Cell Biol Int. 2017 Apr 29. doi: 10.1002/cbin.10779. [Epub ahead of print] PubMed PMID: 28462510.

11: Kullmann B, Adamek M, Steinhagen D, Thiel R. Anthropogenic spreading of anguillid herpesvirus 1 by stocking of infected farmed European eels, Anguilla anguilla (L.), in the Schlei fjord in northern Germany. J Fish Dis. 2017 Apr 27. doi: 10.1111/jfd.12637. [Epub ahead of print] PubMed PMID: 28452055.

12: Wang X, Huang J, Huang F, Zong JC, Tang X, Liu Y, Zhang QF, Wang Y, Chen L, Yin LJ, He BC, Deng ZL. Bone morphogenetic protein 9 stimulates callus formation in osteoporotic rats during fracture healing. Mol Med Rep. 2017 May;15(5):2537-2545. doi: 10.3892/mmr.2017.6302. Epub 2017 Mar 9. PubMed PMID: 28447742; PubMed Central PMCID: PMC5428899.

13: Shim JH, Won JY, Park JH, Bae JH, Ahn G, Kim CH, Lim DH, Cho DW, Yun WS, Bae EB, Jeong CM, Huh JB. Effects of 3D-Printed Polycaprolactone/β-Tricalcium Phosphate Membranes on Guided Bone Regeneration. Int J Mol Sci. 2017 Apr 25;18(5). pii: E899. doi: 10.3390/ijms18050899. PubMed PMID: 28441338.

14: Jeon WJ, Kim KM, Kim EJ, Jang WG. Costunolide increases osteoblast differentiation via ATF4-dependent HO-1 expression in C3H10T1/2 cells. Life Sci. 2017 Jun 1;178:94-99. doi: 10.1016/j.lfs.2017.04.012. Epub 2017 Apr 21. PubMed PMID: 28435036.

15: Han I, Choi EH. The role of non-thermal atmospheric pressure biocompatible plasma in the differentiation of osteoblastic precursor cells, MC3T3-E1. Oncotarget. 2017 May 30;8(22):36399-36409. doi: 10.18632/oncotarget.16821. PubMed PMID: 28432281.

16: Li Y, Hu Z, Zhou C, Xu Y, Huang L, Wang X, Zou S. Intermittent parathyroid hormone (PTH) promotes cementogenesis and alleviates the catabolic effects of mechanical strain in cementoblasts. BMC Cell Biol. 2017 Apr 20;18(1):19. doi: 10.1186/s12860-017-0133-0. PubMed PMID: 28427342; PubMed Central PMCID: PMC5397739.

17: Xu Y, Sun J, Yang X, Yu Y, Mai H, Li Z. Pamidronate Disodium Leads to Bone Necrosis via Suppression of Wnt/β-Catenin Signaling in Human Bone Marrow Mesenchymal Stem Cells In Vitro. J Oral Maxillofac Surg. 2017 Mar 22. pii: S0278-2391(17)30334-8. doi: 10.1016/j.joms.2017.03.016. [Epub ahead of print] PubMed PMID: 28412267.

18: Chen XY, Xu SZ, Wang XW, Yang XY, Ma L, Zhang L, Yang GJ, Yang F, Wang LH, Zhang XL, Ting K, Gao CY, Mou XZ, Gou ZR, Zou H. Systematic comparison of biologically active foreign ions-codoped calcium phosphate microparticles on osteogenic differentiation in rat osteoporotic and normal mesenchymal stem cells. Oncotarget. 2017 May 30;8(22):36578-36590. doi: 10.18632/oncotarget.16618. PubMed PMID: 28402265.

19: Qiu C, Zheng H, Tao H, Yu W, Jiang X, Li A, Jin H, Lv A, Li H. Vitamin K2 inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway. Mol Cell Biochem. 2017 Apr 6. doi: 10.1007/s11010-017-3023-z. [Epub ahead of print] PubMed PMID: 28386842.

20: Gennari A, Gujral C, Hohn E, Lallana E, Cellesi F, Tirelli N. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjug Chem. 2017 May 17;28(5):1391-1402. doi: 10.1021/acs.bioconjchem.7b00080. Epub 2017 Apr 18. PubMed PMID: 28381085.